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Compound of Interest

Compound Name: TEGOSOFT 189

Cat. No.: B1169835

Disclaimer: The specific product "TEGOSOFT® 189" is not consistently linked to a single
chemical entity in publicly available technical literature. This guide will focus on the detailed
spectroscopic analysis of Isononyl Isononanoate, a common component in the TEGOSOFT®
product line, and is intended to be representative of the analytical techniques used for such
cosmetic esters.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of Isononyl Isononanoate (3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate), a widely used
emollient in the cosmetics and pharmaceutical industries. This document is intended for
researchers, scientists, and drug development professionals, offering detailed methodologies
for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), along with expected data presented in a clear, tabular format.

Chemical Structure and Properties

Isononyl Isononanoate is the ester formed from isononyl alcohol and isononanoic acid. Its
highly branched structure contributes to its desirable sensory properties, such as a light, non-
greasy feel.

o Chemical Name: 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate[1]

e CAS Number: 59219-71-5[1]
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e Molecular Formula: C1sH360:2
e Molecular Weight: 284.48 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis
of Isononyl Isononanoate.

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
~4.0-4.2 t 2H -CHz2-0-C=0
~21-23 m 2H -CH2-C=0
~18-20 m 1H -CH(CH3)-
~15-17 m 1H -CH(CHb3)-
-CH2-CH(CH?3)- & -
~11-14 m 4H
CH2-C(CHs)s
-CHs (overlappin
~08-1.0 m 24H ( PPINg

signals)

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment
~173-175 C=0 (Ester)
~65-70 -CH2-O-C=0
~45-55 -CH2-C=0
~35-45 -C(CHs)3
~30-35 -CH(CHs)-
~25-30 -CH2-
~20-25 -CHs

Table 3: Key IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

~ 2850 - 3000 Strong C-H stretch (alkane)
~1735- 1750 Strong C=0 stretch (ester)[2]
~ 1150 - 1250 Strong C-O stretch (ester)[2]

Table 4: Expected Mass Spectrometry Fragments

miz Interpretation

284.27 Molecular lon [M]*
CH3sC(CH3)2CH2CH(CHs3)CH2CO]* (Acylium

157 12 [ (CHs) (CHs) 1" (Acy

ion)

[CH3C(CH3)2CH2CH(CH3)CHz]* (Alkyl

fragment)

143.14

129.13 [CH3C(CHs3)2CH2CH(CHs)CH:z0]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Carbon-13_NMR/Interpreting_C-13_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Carbon-13_NMR/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule, confirming its structure.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of Isononyl Isononanoate in 0.5-0.7
mL of deuterated chloroform (CDCIs). The solvent should be of high purity to avoid
extraneous signals.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard pulse sequence (e.g., zg30).
o Set the spectral width to cover the range of -2 to 12 ppm.
o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
o Reference the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.

e 13C NMR Acquisition:

o

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Set the spectral width to cover the range of 0 to 200 ppm.

o

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o

Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration (for *H NMR).
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Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester
carbonyl group.

Methodology:

o Sample Preparation: As Isononyl Isononanoate is a liquid, it can be analyzed neat. Place a
single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates to form a thin film.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the prepared sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000 to 400 cm™1,

[e]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

» Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum. Identify
the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation
pattern to support structural elucidation.

Methodology:

o Sample Preparation: Prepare a dilute solution of Isononyl Isononanoate (approximately 1
mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron lonization (EI), can be used.

e Acquisition:

o Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct
infusion or through a liquid chromatography (LC) system. For El, a direct insertion probe

may be used.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o In ESI, the molecule will likely be observed as a protonated or sodiated adduct ([M+H]* or
[M+Na]*). In El, the molecular ion [M]* and various fragment ions will be observed.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
major fragment ions to deduce the structure of the molecule. The fragmentation pattern of
esters often involves cleavage at the C-O and C-C bonds adjacent to the carbonyl group.[3]

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the spectroscopic analysis of Isononyl

Isononanoate.
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Caption: Workflow for the Spectroscopic Analysis of Isononyl Isononanoate.
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Caption: Logical Relationship of Spectroscopic Techniques for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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